5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Diphenyl-1-oxa-6-azaspiro[25]octane is a compound belonging to the class of spiro compounds, characterized by a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is known for being highly exothermic and releasing significant amounts of gas, making it challenging to control in batch processes. To address these challenges, a microreaction system has been developed, which allows for precise control of droplet dispersion, temperature, reaction time, and phase separation .
Industrial Production Methods
In industrial settings, the continuous-flow synthesis method is preferred over batch synthesis due to its higher efficiency and safety. The concentration of the product obtained through the microreaction system is significantly higher than that obtained through batch technology, making it a more efficient and safer alternative .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Its potential medicinal properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in various industrial applications, including the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane involves its role as an electrophilic aminating agent. It selectively reacts with nucleophiles, transferring an amino group to the target molecule. This reaction is facilitated by the compound’s spirocyclic structure, which provides the necessary stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-6-azaspiro[2.5]octane: This compound shares a similar spirocyclic structure but lacks the diphenyl groups.
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Another spirocyclic compound with different functional groups.
Uniqueness
5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane is unique due to the presence of diphenyl groups, which enhance its reactivity and potential applications in various fields. The diphenyl groups also contribute to the compound’s stability and selectivity in chemical reactions.
Eigenschaften
CAS-Nummer |
846549-96-0 |
---|---|
Molekularformel |
C18H19NO |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
5,7-diphenyl-1-oxa-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C18H19NO/c1-3-7-14(8-4-1)16-11-18(13-20-18)12-17(19-16)15-9-5-2-6-10-15/h1-10,16-17,19H,11-13H2 |
InChI-Schlüssel |
FLUPVMGESPZSTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(CC12CO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.